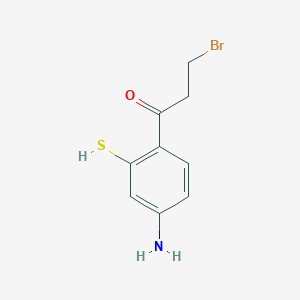
1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS It is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 4-amino-2-mercaptobenzene with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Azides, thiols.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromopropanone moiety can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
1-(4-Amino-2-mercaptophenyl)propan-1-one: Similar structure but lacks the bromine atom.
4-Amino-2-mercaptobenzene: Lacks the bromopropanone moiety.
3-Bromopropanone: Lacks the amino and mercapto groups.
Uniqueness: 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-1-one is unique due to the combination of functional groups it possesses. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrNOS |
|---|---|
Peso molecular |
260.15 g/mol |
Nombre IUPAC |
1-(4-amino-2-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,13H,3-4,11H2 |
Clave InChI |
MJJBYPJQPLOBEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)S)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



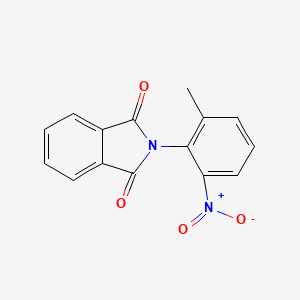

![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
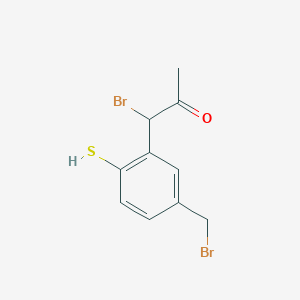

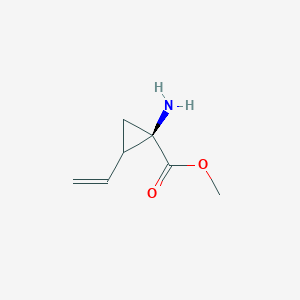



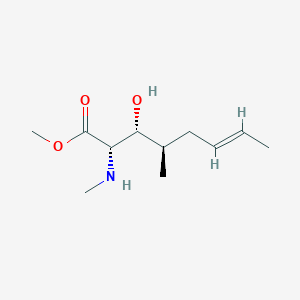

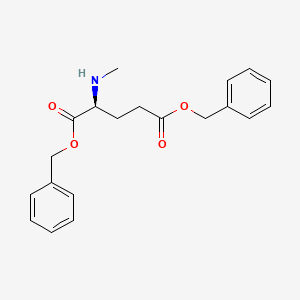
![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
